

2-Bromo-4-fluorobenzaldehyde reactivity profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzaldehyde

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An In-depth Technical Guide to the Reactivity Profile of **2-Bromo-4-fluorobenzaldehyde**

Abstract

2-Bromo-4-fluorobenzaldehyde (CAS No: 59142-68-6) is a key bifunctional building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique electronic and steric properties, conferred by the ortho-bromo, para-fluoro, and aldehyde functionalities, provide a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive analysis of its reactivity, detailing the mechanistic principles behind its participation in reactions at the aldehyde group and the aromatic ring. We will explore key transformations including nucleophilic additions, oxidations, reductions, and palladium-catalyzed cross-coupling reactions, supported by field-proven protocols and mechanistic diagrams to provide researchers and drug development professionals with a thorough understanding of this pivotal synthetic intermediate.

Structural and Physicochemical Profile

2-Bromo-4-fluorobenzaldehyde is a white to light yellow solid at room temperature.^[1] The strategic placement of its substituents dictates its chemical behavior. The aldehyde group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The fluorine atom, being highly electronegative, further enhances this electron deficiency. The bromine atom serves as an excellent leaving group in various cross-coupling reactions.

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrFO	[1]
Molecular Weight	203.01 g/mol	[1]
Appearance	White to light yellow solid	[1]
Melting Point	61.5 °C	[2]
CAS Number	59142-68-6	

Synthesis of 2-Bromo-4-fluorobenzaldehyde

The most common and industrially scalable synthesis involves the direct bromination of 4-fluorobenzaldehyde.[3][4] The choice of brominating agent and reaction conditions is critical to achieving high regioselectivity and yield, targeting the position ortho to the activating aldehyde group and meta to the fluorine.

Established Synthetic Protocol: Bromination with Dibromohydantoin

This method offers good yields and is amenable to large-scale production.[3] The use of a strong acid medium like a sulfuric acid/trifluoroacetic acid mixture facilitates the electrophilic substitution.

Experimental Protocol:

- **Reaction Setup:** In a 100 L reactor, charge a 5:1 (v/v) mixture of sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA). Cool the mixture to 0 °C.[3]
- **Substrate Addition:** Slowly add 6.24 kg of 4-fluorobenzaldehyde to the cooled acid mixture. [3]
- **Bromination:** Warm the mixture to 50 °C and add 7.15 kg of 1,3-Dibromo-5,5-dimethylhydantoin in two separate portions over a period of several hours. The reaction is monitored for completion.[3]

- Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.[3]
- Extraction: Extract the aqueous phase multiple times with n-hexane.[3]
- Purification: Combine the organic phases and wash with saturated sodium bicarbonate solution, followed by a brine wash. Concentrate the organic phase under reduced pressure to yield the crude product. Further purification by vacuum distillation yields **2-bromo-4-fluorobenzaldehyde** as a colorless viscous liquid.[3]

Reactivity at the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity, readily undergoing nucleophilic addition and oxidation-reduction reactions.

Oxidation to Carboxylic Acid

The aldehyde can be easily oxidized to the corresponding 2-bromo-4-fluorobenzoic acid using common oxidizing agents.[1] This transformation is often a key step in the synthesis of more complex molecules. While direct bromination of aldehydes can sometimes lead to oxidation as a side reaction, controlled conditions with reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in acetone/H₂SO₄) can achieve this transformation efficiently.[5]

Reduction to Benzyl Alcohol

The aldehyde is readily reduced to 2-bromo-4-fluorobenzyl alcohol. This can be accomplished using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of the aldehyde with a phosphorus ylide.[6][7] This reaction is particularly useful for creating C=C double bonds with predictable stereochemistry. The reactivity of **2-bromo-4-fluorobenzaldehyde** is high due to the electrophilic nature of the carbonyl carbon.

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Caption: Mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Olefination[8]

- **Ylide Generation:** In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium (1.05 eq) dropwise. The formation of the ylide is indicated by a distinct color change (often deep red or orange). Stir at 0 °C for 1 hour.[8]
- **Aldehyde Addition:** In a separate flask, dissolve **2-bromo-4-fluorobenzaldehyde** (1.0 eq) in anhydrous THF.[8]
- **Reaction:** Slowly add the aldehyde solution to the ylide mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- **Workup:** Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Condensation Reactions: Schiff Base Formation

2-Bromo-4-fluorobenzaldehyde readily reacts with primary amines to form Schiff bases (imines).[1] These compounds are valuable intermediates themselves and have shown potential as antimicrobial agents.[1] The reaction is typically catalyzed by a weak acid and involves the removal of water to drive the equilibrium towards the product.

Reactivity of the Aryl Halide

The carbon-bromine bond is the most versatile handle for extending the molecular framework through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the aldehyde and fluorine groups influences the reactivity of the C-Br bond in these transformations.

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Caption: Reactivity overview of **2-Bromo-4-fluorobenzaldehyde**.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an aryl halide.[9][10] **2-Bromo-4-fluorobenzaldehyde** is an excellent substrate for this reaction, allowing for the introduction of various aryl or vinyl groups at the 2-position. The reactivity order for halides in Suzuki couplings is generally $I > Br > Cl$, making the bromo-substituent highly suitable.[11]

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Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** To a reaction vessel, add **2-bromo-4-fluorobenzaldehyde** (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as $Pd(PPh_3)_4$ (2-5 mol%), and a base like potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0-3.0 eq).
- **Solvent Addition:** Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.
- **Reaction:** Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to a temperature between 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
- **Workup:** Cool the reaction to room temperature and dilute with water. Extract with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate. Purify the residue by column chromatography to obtain the biphenyl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.^{[12][13][14]} This reaction is highly efficient for creating arylalkynes from **2-bromo-4-fluorobenzaldehyde**.

Experimental Protocol: Sonogashira Coupling^[12]

- **Reaction Setup:** In a flask, dissolve **2-bromo-4-fluorobenzaldehyde** (1.0 eq) in a suitable solvent like THF or DMF.
- **Catalyst Addition:** Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst, like copper(I) iodide (CuI) (1-3 mol%).
- **Reagent Addition:** Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq), followed by the terminal alkyne (1.1-1.2 eq).
- **Reaction:** Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete.
- **Workup:** Dilute the reaction mixture with ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
- **Purification:** Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Heck Reaction

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base.^{[15][16]} This reaction provides a route to stilbene and cinnamate derivatives from **2-bromo-4-fluorobenzaldehyde**. The reaction typically favors substitution at the less substituted carbon of the alkene double bond.^[17]

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of **2-bromo-4-fluorobenzaldehyde** makes it a valuable intermediate in the synthesis of pharmaceuticals. The aldehyde can be used to build heterocyclic rings or be converted into other functional groups, while the bromo-substituent allows for the introduction of molecular complexity via cross-coupling. Derivatives have been investigated for a range of biological activities, including as antimicrobial and anticancer agents, and as histamine H3 antagonists.[1][18] The fluorine atom is often incorporated into drug candidates to improve metabolic stability, binding affinity, and pharmacokinetic properties.[19]

Conclusion

2-Bromo-4-fluorobenzaldehyde exhibits a rich and versatile reactivity profile, with two distinct centers for chemical modification. The aldehyde group readily participates in nucleophilic additions and redox transformations, while the carbon-bromine bond provides a reliable handle for sophisticated palladium-catalyzed cross-coupling reactions. This dual reactivity, combined with the electronic influence of the fluorine substituent, makes it an indispensable tool for synthetic chemists in academia and industry. A thorough understanding of its reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of novel functional molecules.

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- To cite this document: BenchChem. [2-Bromo-4-fluorobenzaldehyde reactivity profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271550#2-bromo-4-fluorobenzaldehyde-reactivity-profile]

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